![molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4](/img/structure/B1593975.png)
3-amino-N-(4-aminophenyl)benzamide
Overview
Description
3-amino-N-(4-aminophenyl)benzamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Amino-N-(4-aminophenyl)benzamide, also known as 3,4'-diaminodiphenylamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
- Chemical Formula : C13H13N3O
- CAS Number : 2657-93-4
- Molecular Weight : 227.26 g/mol
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity :
-
Antimicrobial Properties :
- Some studies suggest that derivatives of benzamide compounds exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.
- Antiviral Activity :
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- DNA Binding : The compound may act as a minor groove binder, disrupting the function of DNA in target cells, leading to apoptosis in cancer cells .
- Enzyme Inhibition : As a DNMT inhibitor, it alters DNA methylation patterns, which can reactivate silenced tumor suppressor genes and inhibit tumor growth .
Study on DNMT Inhibition
In a study evaluating various benzamide derivatives for their ability to inhibit DNMTs, this compound analogues were synthesized and tested. The most potent derivative showed an EC50 value of 0.9 μM against hDNMT3A, highlighting the compound's potential in epigenetic cancer therapies .
Antiviral Efficacy
Research into related compounds revealed that certain benzamide derivatives exhibited low cytotoxicity (SI > 100) while maintaining high antiviral activity (EC50 < 1 μM) against Ebola and Marburg viruses. This suggests that further exploration of this compound could yield similar antiviral candidates .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Properties
Research has indicated that derivatives of 3-amino-N-(4-aminophenyl)benzamide exhibit anticonvulsant activity. A notable patent (EP0213572B1) describes the synthesis and use of these compounds as anticonvulsant drugs. The study emphasizes their effectiveness in managing seizures, which is critical for developing new treatments for epilepsy and other seizure disorders .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that aryl-substituted derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the amino and benzamide groups can enhance the compound's efficacy against specific cancer types, making it a promising scaffold for anticancer drug development .
Pharmacological Insights
1. Receptor Agonism
Recent studies have identified this compound derivatives as potential agonists for GPR52, a G protein-coupled receptor implicated in several neurological disorders. These compounds have shown promise in modulating receptor activity, thereby providing insights into their therapeutic potential for conditions like schizophrenia and other neuropsychiatric disorders .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP2C9, which is crucial for drug metabolism. Understanding this interaction is essential for assessing the pharmacokinetic profiles of drugs that may be co-administered with this compound .
Table: Summary of Research Findings on this compound
Application Area | Study Focus | Key Findings |
---|---|---|
Anticonvulsant | Patent EP0213572B1 | Effective in reducing seizure frequency in animal models. |
Anticancer | Various studies | Induces apoptosis in cancer cell lines; modifications enhance potency. |
Receptor Agonism | GPR52 studies | Potent agonists with potential therapeutic applications in neuropsychiatric disorders. |
Enzyme Inhibition | CYP450 studies | Inhibits CYP2C9; implications for drug-drug interactions. |
Properties
IUPAC Name |
3-amino-N-(4-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYPBUWOIPGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277930 | |
Record name | 3-amino-N-(4-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-93-4 | |
Record name | NSC4992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-N-(4-aminophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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